molecular formula C15H17N5O5S B10925501 N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10925501
M. Wt: 379.4 g/mol
InChI Key: LIQNVKUMJZDLKJ-UHFFFAOYSA-N
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Description

N~1~-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group, a pyrrolidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole ring, which is then nitrated to introduce the nitro groupEach step requires specific reagents and conditions, such as the use of strong acids for nitration and specific catalysts for the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods .

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N1-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H17N5O5S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(3-nitropyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C15H17N5O5S/c21-15-2-1-9-19(15)12-3-5-13(6-4-12)26(24,25)16-8-11-18-10-7-14(17-18)20(22)23/h3-7,10,16H,1-2,8-9,11H2

InChI Key

LIQNVKUMJZDLKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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